molecular formula C16H16BrN3O2S B2897256 N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide CAS No. 1251629-07-8

N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide

Cat. No. B2897256
CAS RN: 1251629-07-8
M. Wt: 394.29
InChI Key: ALXHEXLXWWZNEJ-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide targets glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used as a substrate for the synthesis of nucleotides, amino acids, and other important molecules in cancer cells. This compound binds to the active site of glutaminase, inhibiting its activity and leading to a decrease in the levels of glutamate and other downstream metabolites. This disruption of cancer cell metabolism ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Inhibition of glutaminase by this compound leads to a decrease in the levels of glutamate and other downstream metabolites, which results in a disruption of cancer cell metabolism. This disruption ultimately leads to cell death. In addition, this compound has been shown to induce autophagy, a cellular process that can lead to cell death or survival depending on the context.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide is its specificity for glutaminase. This specificity allows for the selective targeting of cancer cells that overexpress glutaminase, while sparing normal cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

The potential therapeutic applications of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide are still being explored. One future direction is the development of more potent and selective glutaminase inhibitors. In addition, the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, is being investigated. Finally, the role of glutaminase inhibition in other diseases, such as neurodegenerative disorders and metabolic diseases, is an area of active research.

Synthesis Methods

The synthesis of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide involves the reaction of 4-bromobenzylamine with 2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is an enzyme that is upregulated in many types of cancer cells, and its inhibition by this compound has been shown to induce cell death in cancer cells. This compound has been found to be effective in inhibiting the growth of many types of cancer cells, including breast cancer, lung cancer, and glioblastoma.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c17-12-5-3-11(4-6-12)9-18-14(21)13-10-23-15(19-13)16(22)20-7-1-2-8-20/h3-6,10H,1-2,7-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXHEXLXWWZNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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